(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid
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Overview
Description
(3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid is a complex organic compound characterized by the presence of difluoro, nitro, and sulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid typically involves multiple steps, including the introduction of difluoro and nitro groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The difluoro groups can be involved in reduction reactions.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The reactions often require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoro and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
(3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid: Unique due to its specific functional groups and stereochemistry.
(3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-amino-phenyl)-propionic acid: Similar structure but with an amino group instead of a nitro group.
(3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid: Contains a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of (3R,2’R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid lies in its combination of difluoro, nitro, and sulfinyl groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C14H18F2N2O5S |
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Molecular Weight |
364.37 g/mol |
IUPAC Name |
(3R)-3-[[(R)-tert-butylsulfinyl]-methylamino]-2,2-difluoro-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C14H18F2N2O5S/c1-13(2,3)24(23)17(4)11(14(15,16)12(19)20)9-5-7-10(8-6-9)18(21)22/h5-8,11H,1-4H3,(H,19,20)/t11-,24-/m1/s1 |
InChI Key |
KOYKGEBQAGQZAM-YDGUKXNOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)(F)F |
Origin of Product |
United States |
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